molecular formula C10H8BrNOS B1382289 4-Bromo-2-(2-methylthiazol-4-yl)phenol CAS No. 1387566-00-8

4-Bromo-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B1382289
CAS No.: 1387566-00-8
M. Wt: 270.15 g/mol
InChI Key: MCYVVGBTTFREEA-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylthiazol-4-yl)phenol, also known as BMTP, is a synthetic compound. It has the empirical formula C10H8BrNOS and a molecular weight of 270.15 .


Molecular Structure Analysis

The SMILES string for this compound is Cc1nc(cs1)-c2cc(Br)ccc2O . The InChI key is MCYVVGBTTFREEA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Complex Compounds

    4-Bromo-2-(2-methylthiazol-4-yl)phenol has been used in the synthesis of new sulfonamide-derived ligands and their transition metal complexes. These compounds have been characterized using various methods including X-ray diffraction, showing their potential in creating complex molecular structures (Chohan & Shad, 2011).

  • Crystal Structure Analysis

    Studies involving the synthesis of related compounds like 4-bromo-2-[(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol] include analyses of their crystal structures, contributing to the understanding of molecular geometry and bonding in these types of compounds (Sun Ducheng, 2012).

  • Molecular Geometry and Spectral Characterization

    The use of this compound in the creation of compounds like 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols has been crucial for studying molecular geometry and spectral characterization, providing insights into the chemical properties and behavior of these molecules (A. Tavman, 2006).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Properties: Research has demonstrated that compounds synthesized using this compound exhibit notable antimicrobial and antifungal activities. These findings are significant for potential applications in medical and agricultural fields (Zhang, Li, & Kang-Lan, 2008), (Tavman et al., 2006).

Catalyst and Reagent in Chemical Reactions

  • Catalysis and Reaction Studies

    The compound has been involved in studies like the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes, showcasing its utility in facilitating or studying complex chemical reactions (Klaus Speck, Karaghiosoff, & Magauer, 2015).

  • Enhancing Chemical Reactions

    Its derivatives have been used to enhance chemical reactions, such as in the chemiluminescent determination of H2O2, where they serve as significant reagents or enhancers (Xiaoyan Yang, Yingshu Guo, & Zhenhua Mei, 2009).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. . The hazard statements are H302 - H318, and the precautionary statements are P280 - P305 + P351 + P338 . It’s important to handle this compound with care and follow safety guidelines.

Properties

IUPAC Name

4-bromo-2-(2-methyl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVVGBTTFREEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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